2-cinnamamido-N-methylthiophene-3-carboxamide
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Overview
Description
2-cinnamamido-N-methylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a cinnamamido group and a carboxamide group attached to the thiophene ring
Mechanism of Action
Mode of Action
Similar compounds have been shown to exhibit antiproliferative and antimicrobial activities . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-cinnamamido-N-methylthiophene-3-carboxamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.
Result of Action
Related compounds have been reported to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Cinnamamido Group: The cinnamamido group can be introduced through an amide coupling reaction between cinnamic acid and the thiophene derivative.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the amide coupling and methylation steps.
Chemical Reactions Analysis
Types of Reactions
2-cinnamamido-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Bromine in acetic acid or chlorine gas in carbon tetrachloride.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-cinnamamido-N-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has shown selective toxicity towards cancer cells over normal cells.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its inhibitory activity against enzymes such as α-glucosidase, which is relevant for the treatment of diabetes.
Comparison with Similar Compounds
2-cinnamamido-N-methylthiophene-3-carboxamide can be compared with other thiophene derivatives and cinnamamides:
Thiophene Derivatives: Compounds such as 2-aminothiophene-3-carboxamide share a similar thiophene core but differ in their functional groups.
List of Similar Compounds
Properties
IUPAC Name |
N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLQWMGNYCWOLP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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